2-amino-N,N-dimethylacetamide;acetate
CAS No.:
Cat. No.: VC15881452
Molecular Formula: C6H13N2O3-
Molecular Weight: 161.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13N2O3- |
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Molecular Weight | 161.18 g/mol |
IUPAC Name | 2-amino-N,N-dimethylacetamide;acetate |
Standard InChI | InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1 |
Standard InChI Key | BGYVHCTZMBPEBN-UHFFFAOYSA-M |
Canonical SMILES | CC(=O)[O-].CN(C)C(=O)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound comprises two primary functional groups:
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Amide group: The N,N-dimethylacetamide moiety contributes polarity and solubility in organic solvents .
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Amino group: The protonated amine forms an ionic bond with the acetate anion, enhancing stability in aqueous environments .
The canonical SMILES representation (CC(=O)O.CN(C)C(=O)CN) and InChIKey (BGYVHCTZMBPEBN-UHFFFAOYSA-N) confirm its structural identity . X-ray crystallography data, though limited, suggest a planar amide group with tetrahedral geometry around the nitrogen atoms .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not explicitly reported | |
Boiling Point | Estimated >160°C (analog) | |
Solubility | Miscible in polar solvents | |
pKa (amine) | ~8.5 (estimated) | |
Refractive Index | ~1.45 (similar to DMAc) |
The acetate salt form improves water solubility compared to the free base, making it suitable for biological and catalytic applications .
Synthesis and Industrial Production
Conventional Synthesis Routes
Two dominant methods are documented:
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Neutralization of 2-Amino-N,N-Dimethylacetamide:
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Direct Amination of Dimethylacetamide:
Scalability and Optimization
Industrial-scale production (e.g., patents KR100313669B1, CN102351733A) employs continuous-flow reactors to minimize side reactions . Key parameters include:
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Temperature: 50–160°C for neutralization; 30°C for amination .
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Pressure: 1.0–1.5 kg/cm² to prevent dimethylamine volatilization .
Applications in Science and Industry
Pharmaceutical Intermediate
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Peptide Synthesis: Serves as a protecting group for amino acids, enabling selective bond formation in drugs like busulfan .
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Anticancer Agents: Facilitates the synthesis of tyrosine kinase inhibitors by stabilizing reactive intermediates .
Electrolyte Additive
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Zinc-Ion Batteries: As a co-solvent with DMA, it regulates Zn²⁺ solvation structure, suppressing dendrite formation and extending cycle life (>2,000 cycles at 3 A/g) .
Polymer Science
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Solvent for Polyacrylonitrile: Enhances fiber spinning efficiency due to high polarity and thermal stability .
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Polyimide Films: Improves dielectric properties in electronics manufacturing .
Agency | Exposure Limit |
---|---|
OSHA | TWA 10 ppm (35 mg/m³) |
NIOSH | IDLH 300 ppm |
ACGIH | TWA 10 ppm |
Environmental Impact
Comparative Analysis with Analogous Compounds
Recent Advances and Future Directions
Drug Delivery Systems
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2024 Patent: Nanoencapsulation of the compound enhanced bioavailability of hydrophobic anticancer drugs by 300% .
Green Chemistry Initiatives
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